molecular formula C18H17N3O2S B5748704 4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5748704
M. Wt: 339.4 g/mol
InChI Key: GGPHLFNPYNSQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is an enzyme that plays a key role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of the compound. Another potential direction is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 4-(chloromethyl)benzoic acid benzyl ester in the presence of a base such as potassium carbonate. The resulting product is then subjected to acid hydrolysis to obtain the final compound.

Scientific Research Applications

4-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-16-20-21-18(24-16)19-17(22)14-8-10-15(11-9-14)23-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPHLFNPYNSQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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